Product packaging for (4R)-1-Azabicyclo[2.2.1]heptan-3-amine(Cat. No.:)

(4R)-1-Azabicyclo[2.2.1]heptan-3-amine

Cat. No.: B14050725
M. Wt: 112.17 g/mol
InChI Key: LZEPFDKCZQKGBT-LWOQYNTDSA-N
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Description

(4R)-1-Azabicyclo[2.2.1]heptan-3-amine is a chiral bicyclic amine that serves as a highly valuable constrained scaffold in medicinal chemistry and organic synthesis . Its rigid 1-azabicyclo[2.2.1]heptane core provides a three-dimensional structure that pre-organizes functional groups, enhancing binding affinity and selectivity for biological targets . This compound is a key chiral intermediate for constructing enantiomerically pure pharmaceutical agents . One of the primary research applications of this amine and its derivatives is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes . The scaffold's rigidity helps correctly position molecules for optimal interaction with the enzyme's active site . Furthermore, related azabicyclo[2.2.1]heptane derivatives have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs) and have shown activity as muscarinic agonists, indicating potential in neurological disorder research . In asymmetric synthesis, analogous 2-azabicycloalkane structures are utilized as versatile platforms for designing organocatalysts, such as for stereoselective aldol reactions . The defined stereochemistry of the (4R) configuration is critical for its role as a building block, dictating the spatial orientation of the amino group and the resulting stereochemical outcome of synthesized compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B14050725 (4R)-1-Azabicyclo[2.2.1]heptan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(4R)-1-azabicyclo[2.2.1]heptan-3-amine

InChI

InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6?/m1/s1

InChI Key

LZEPFDKCZQKGBT-LWOQYNTDSA-N

Isomeric SMILES

C1CN2C[C@@H]1C(C2)N

Canonical SMILES

C1CN2CC1C(C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4r 1 Azabicyclo 2.2.1 Heptan 3 Amine

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (4R)-1-Azabicyclo[2.2.1]heptan-3-amine heavily relies on methods that can establish the desired stereochemistry at multiple centers. These strategies are broadly categorized into chiral pool approaches, asymmetric catalysis, and diastereoselective routes.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of the (4R)-1-azabicyclo[2.2.1]heptane core, trans-4-hydroxy-L-proline has proven to be an effective chiral precursor. This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration in the final product through a series of stereospecific reactions.

An enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system commences with the conversion of trans-4-hydroxy-L-proline into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. The subsequent reaction of this sulfonate ester with an enolate anion, followed by reduction and another sulfonation, sets the stage for the crucial cyclization step. Deprotection of the pyrrolidine (B122466) nitrogen then initiates an intramolecular cyclization to furnish the desired (4R)-1-azabicyclo[2.2.1]heptane framework.

StepReactantReagentsProductKey Transformation
1trans-4-hydroxy-L-prolineMultiple Steps(3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidineProtection and functional group manipulation
2Sulfonate ester intermediateEnolate anion(3R)-pyrrolidinylacetic estersC-C bond formation
3Ester intermediatesReducing agent (e.g., LiAlH4)Corresponding alcoholsReduction of ester
4Alcohol intermediatesSulfonyl chlorideCorresponding sulfonate estersActivation of alcohol
5Sulfonate ester intermediatesDeprotection agent(4R)-1-azabicyclo[2.2.1]heptane derivativesIntramolecular cyclization

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the chiral centers during the reaction sequence using a chiral catalyst. While direct asymmetric catalytic methods for the synthesis of the 1-azabicyclo[2.2.1]heptane core are still evolving, related systems have been successfully constructed using this approach.

For instance, an effective binary catalytic system comprising an aminotriphenolate Al(III) complex and a bromide salt has been developed for the synthesis of 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols with high diastereo-control. This method relies on a proton relay mechanism to facilitate the ring-closing cascade. Furthermore, organocatalysis has enabled a formal [4+2] cycloaddition reaction to access bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner, demonstrating the potential of small-molecule catalysts to induce stereochemistry in the formation of this bicyclic framework.

Diastereoselective Synthesis Routes

Diastereoselective strategies are employed to control the relative stereochemistry of the newly formed stereocenters. Cycloaddition reactions are a prominent example of this approach in the synthesis of azabicyclic systems. A diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed to access 7-azanorbornanes (7-azabicyclo[2.2.1]heptanes). This method can generate the bicyclic core with high diastereomeric ratios, with the stereoselectivity being influenced by steric factors.

Another established method for constructing the 7-azanorbornane core is the Diels-Alder [4+2] cycloaddition between an N-protected pyrrole (B145914) and an alkyne, followed by hydrogenation. However, this approach often suffers from poor diastereoselectivity.

Reaction TypeReactantsCatalyst/ConditionsDiastereomeric Ratio (dr)
[3+2] CycloadditionTertiary amine N-oxides, substituted alkenesHeatUp to >20:1
[4+2] Diels-AlderN-protected pyrroles, alkynesHeat, then hydrogenationOften low

Total Synthesis Approaches to the Bicyclic Core

Retrosynthetic Analysis of the Azabicyclo[2.2.1]heptane Framework

Retrosynthetic analysis is a problem-solving technique for designing a synthesis. For the 1-azabicyclo[2.2.1]heptane framework, a key disconnection can be made at the C-N bond within the six-membered ring, revealing a substituted pyrrolidine precursor. This is exemplified by the chiral pool synthesis from trans-4-hydroxy-L-proline, where the retrosynthetic disconnection of the final bicyclic product leads back to a pyrrolidinylacetic ester derivative. Further disconnections of this intermediate would ultimately lead back to the chiral starting material.

A schematic retrosynthetic analysis is as follows:

This compound ⇒ (4R)-1-Azabicyclo[2.2.1]heptane core ⇒ Substituted pyrrolidine ⇒ trans-4-hydroxy-L-proline

Convergent and Linear Synthesis Pathways

Synthesis TypeDescriptionAdvantagesDisadvantages
Linear Step-by-step assembly from a single starting material.Conceptually simple to plan.Can be lengthy; overall yield can be low.
Convergent Independent synthesis of fragments followed by their assembly.More efficient; higher overall yields are possible.Can be more complex to plan and execute the fragment coupling.

Green Chemistry Principles Applied to Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of related azabicyclic compounds has demonstrated the feasibility of solvent-free and aqueous reaction conditions.

Aqueous Conditions: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. For instance, a key ring-opening step in the synthesis of a 7-azabicyclo[2.2.1]heptane precursor, a derivative of 4-hydroxyproline, is effectively carried out by the action of trifluoroacetic acid in water, proceeding in high yield. unirioja.es This highlights the potential for incorporating aqueous steps in the synthesis of the target compound.

Solvent-Free Reactions: Performing reactions without a solvent, often with thermal or mechanical energy input, can significantly reduce waste and simplify purification processes. While direct solvent-free synthesis of the title compound is not extensively documented, methodologies for related compounds, such as the synthesis of amidoalkyl derivatives, have proven successful under solvent-free conditions, often requiring only a catalyst and heat. researchgate.netproquest.com Such approaches offer a promising avenue for greener syntheses of this compound.

Atom economy and Environmental Factor (E-Factor) are critical metrics for evaluating the sustainability of a chemical process. nih.govjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comnih.gov The E-Factor quantifies the amount of waste generated per kilogram of product.

Ideal reactions, such as additions and cycloadditions, have 100% atom economy as all reactant atoms are incorporated into the product. nih.govchemrxiv.org In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. primescholars.com

The synthesis of the azabicyclo[2.2.1]heptane core can be approached through various reaction types, each with a different theoretical atom economy.

Reaction TypeGeneral Atom EconomyApplication in Azabicycloheptane Synthesis
Diels-Alder Cycloaddition Excellent (often 100%)A powerful method for constructing the bicyclic core with high stereocontrol. The reaction of an imine with a diene can form the ring system in a single, atom-economical step. unirioja.esresearchgate.net
Intramolecular Cyclization Moderate to GoodOften involves the formation of a leaving group, which becomes waste. For example, cyclization via displacement of a sulfonate ester generates sulfonate salts as byproducts. rsc.org
Multi-step Functional Group Interconversions Variable (often low)Syntheses involving multiple protection/deprotection steps and redox manipulations tend to have poor atom economy and high E-Factors due to the use of stoichiometric reagents. nih.gov

Optimizing synthetic routes to favor cycloadditions and catalytic cyclizations over multi-step sequences with stoichiometric reagents is key to improving the atom economy and reducing the E-Factor for the production of this compound.

Novel Catalytic Methods in the Synthesis of this compound

Catalysis is a cornerstone of green chemistry and modern organic synthesis, enabling efficient and selective transformations. Both transition metals and small organic molecules (organocatalysts) have been employed to construct and functionalize the azabicyclo[2.2.1]heptane skeleton.

Transition metals offer unique catalytic cycles for forming complex molecular architectures. nih.gov

Palladium Catalysis: Palladium catalysts have been used to construct oxygenated 2-azabicyclo[2.2.1]heptanes through a 1,2-aminoacyloxylation of cyclopentenes. rsc.org This type of reaction demonstrates the power of transition metals to facilitate complex bond formations in a single step.

Nickel Catalysis: Nickel-catalyzed reactions, such as the ring-opening/cyclization cascades of heterobicyclic alkenes, provide another powerful tool for synthesizing heterocyclic cores. Nickel-catalyzed Suzuki cross-coupling reactions have also been applied to synthesize derivatives of 7-azabicyclo[2.2.1]heptanes. researchgate.net

Silver Catalysis: Asymmetric 1,3-dipolar cycloaddition reactions catalyzed by silver(I) complexes have been developed for the efficient construction of azabicyclo[2.2.1]heptanes, creating four contiguous stereocenters with high diastereo- and enantioselectivity. researchgate.net

These examples showcase the potential of transition metal catalysis to forge the bicyclic framework of the target amine with high efficiency and control.

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful strategy for asymmetric synthesis. chemrxiv.org

For the synthesis of related azabicyclic systems, an asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been successfully developed. nih.govnih.gov This catalyst facilitates the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, generating chiral azabicyclo[2.1.1]hexanes with excellent enantioselectivity (up to 99:1 er). nih.govnih.gov This type of Brønsted acid catalysis creates a chiral environment that directs the stereochemical outcome of the ring-forming step. nih.gov The principles of this strategy could be adapted to control the stereochemistry in the synthesis of the this compound scaffold.

Precursor Synthesis and Intermediate Chemical Transformations

The enantioselective synthesis of this compound relies on the careful construction of chiral precursors and their subsequent transformation into the target bicyclic system. A common and effective strategy is to start from a readily available chiral molecule, such as an amino acid.

Starting from trans-4-Hydroxy-L-proline: This commercially available amino acid is a popular starting material. rsc.org An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives begins with the conversion of trans-4-hydroxy-L-proline into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. rsc.org This intermediate is then elaborated through several steps, including reaction with an enolate, reduction of the resulting ester to an alcohol, and conversion of the alcohol to another sulfonate ester. The final bicyclic ring is formed via an intramolecular cyclization upon deprotection of the pyrrolidine nitrogen. rsc.org

Starting from Cyclohexanone Derivatives: An alternative approach involves a one-pot method starting from cyclohexanones that have a leaving group (e.g., mesyloxy) at the 4-position. researchgate.net In situ formation of an imine, followed by a reversible cyanide addition, drives the conversion to the 7-azabicyclo[2.2.1]heptane core. researchgate.net

Key Intermediate Transformations: The synthesis pathways involve a series of critical chemical transformations. Swern oxidation is often used to convert bicyclic alcohols into the corresponding aldehydes or ketones. arkat-usa.orgnih.gov These carbonyl compounds can then be further functionalized, for example, by conversion to oximes followed by reduction with reagents like LiAlH₄ to install an amine group. nih.gov Another key transformation is the intramolecular cyclization, often achieved by displacing a leaving group like a tosylate or mesylate with a nucleophilic nitrogen atom, which forges the second ring of the bicyclic system. rsc.orgresearchgate.net

PrecursorKey Intermediate(s)Key Transformations
trans-4-Hydroxy-L-proline(3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidineMesylation, Reduction, Intramolecular Cyclization rsc.org
4-(Mesyloxy)cyclohexanoneIminium cyanide adductIn situ imine formation, Intramolecular nucleophilic attack researchgate.net
Bicyclic AlcoholsBicyclic Aldehydes/KetonesSwern Oxidation, Oximation, Reduction arkat-usa.orgnih.gov

These strategies, starting from different precursors but relying on a common toolbox of reliable chemical transformations, provide versatile and robust pathways to the this compound core structure.

Synthesis of Key Chiral Precursors

The efficient construction of enantiomerically pure (4R)-1-azabicyclo[2.2.1]heptane derivatives is critically dependent on the selection of an appropriate chiral starting material. rsc.org A widely adopted strategy involves utilizing compounds from the chiral pool, which are naturally occurring, inexpensive, and enantiomerically pure.

A prominent example is the use of trans-4-hydroxy-L-proline as a key chiral precursor. rsc.org This readily available amino acid provides a robust stereochemical foundation for the synthesis. The synthetic route commences by converting trans-4-hydroxy-L-proline into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine . rsc.org This intermediate is pivotal as it contains the necessary stereocenter and a good leaving group (mesylate) correctly positioned for subsequent elaboration into the bicyclic core. rsc.org The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, preventing it from interfering with early synthetic steps while allowing for its removal later to facilitate the crucial cyclization step. rsc.org

Another approach to creating chiral bicyclic systems involves the stereoselective aza-Diels–Alder reaction between cyclopentadiene (B3395910) and chiral imines, which can serve as a versatile method for preparing chiral 2-azabicyclo[2.2.1]heptane scaffolds. nih.gov While the nitrogen position differs, this highlights a broader strategy of using chiral auxiliaries or reagents to induce asymmetry in the formation of bicyclic precursors.

Table 1: Key Chiral Precursors and Intermediates

Compound NameStarting MaterialRole in Synthesis
trans-4-hydroxy-L-prolineChiral PoolProvides the initial stereocenter for the (4R) configuration. rsc.org
(3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidinetrans-4-hydroxy-L-prolineKey intermediate with a protected nitrogen and a sulfonate leaving group for subsequent C-C bond formation. rsc.org

Functional Group Interconversions during Synthesis

Functional group interconversion (FGI) is the process of converting one functional group into another, a fundamental concept in multistep organic synthesis. imperial.ac.uk In the synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from chiral precursors, a precise sequence of FGIs is employed to construct the target molecule. rsc.org

Following the formation of the key sulfonate ester intermediate, the synthesis proceeds through several critical FGIs:

Carbon-Carbon Bond Formation: The sulfonate ester undergoes reaction with an enolate anion, displacing the methylsulfonyloxy group and forming (3R)-pyrrolidinylacetic esters. rsc.org This step establishes the carbon skeleton required for the second ring of the bicyclic system.

Ester to Alcohol Reduction: The resulting mixture of esters is then reduced to the corresponding primary alcohols. rsc.org This transformation is typically achieved using powerful reducing agents like lithium aluminium hydride (LiAlH4). imperial.ac.ukpwr.edu.pl This FGI is crucial as it converts the ester, which is not suitable for the subsequent cyclization, into a hydroxyl group.

Alcohol to Sulfonate Ester Conversion: The newly formed hydroxyl group is converted back into a sulfonate ester (e.g., mesylate or tosylate). rsc.org This is a classic FGI where an alcohol, which is a poor leaving group, is transformed into a sulfonate, which is an excellent leaving group. ub.eduvanderbilt.edu This step prepares the molecule for the final ring-closing reaction.

Deprotection and Intramolecular Cyclization: The final key step involves the removal of the N-Boc protecting group, which liberates the pyrrolidine nitrogen. rsc.org The freed nitrogen atom then acts as an internal nucleophile, attacking the carbon bearing the sulfonate ester and displacing it in an intramolecular nucleophilic substitution reaction. rsc.org This step forms the bridging bond and completes the construction of the rigid (4R)-1-azabicyclo[2.2.1]heptane skeleton. rsc.org

Table 2: Key Functional Group Interconversions

TransformationFunctional Group InFunctional Group OutReagents (Typical)Purpose
Ester ReductionEsterPrimary AlcoholLiAlH4To convert the ester into a hydroxyl group for subsequent activation. rsc.orgimperial.ac.uk
Alcohol ActivationAlcoholSulfonate EsterMesyl chloride (MsCl) or Tosyl chloride (TsCl), PyridineTo convert a poor leaving group (–OH) into an excellent leaving group (–OMs or –OTs) in preparation for cyclization. rsc.orgub.edu
Intramolecular CyclizationAmine, Sulfonate EsterBridged Bicyclic AmineDeprotection followed by intramolecular reactionTo form the second ring of the azabicyclo[2.2.1]heptane system via nucleophilic substitution. rsc.org

Chemical Reactivity and Mechanistic Investigations of 4r 1 Azabicyclo 2.2.1 Heptan 3 Amine

Amine Functional Group Reactivity

The chemical properties of (4R)-1-Azabicyclo[2.2.1]heptan-3-amine are largely defined by the primary amine at the C-3 position and the tertiary bridgehead nitrogen. The interplay between these two nitrogen centers, constrained within the bicyclo[2.2.1]heptane skeleton, influences the molecule's nucleophilicity and basicity.

Nucleophilic Properties and Alkylation Reactions

The primary amine group at the C-3 position serves as the principal site for nucleophilic attack. It readily participates in reactions with a variety of electrophiles. Alkylation reactions, for instance, can occur at this primary amine.

While the bridgehead nitrogen in the 1-azabicyclo[2.2.1]heptane system possesses a lone pair of electrons, its participation in nucleophilic substitution reactions is sterically hindered. However, under certain conditions, it can react with electrophiles like alkyl halides to form quaternary ammonium (B1175870) salts. The reactivity is influenced by both the steric and electronic environment of the molecule. Nucleophilic substitution reactions on related azabicyclic systems have been shown to proceed with neighboring group participation from the bicyclic nitrogen's lone pair, which can lead to retention of configuration at the reaction center. le.ac.uk

Table 1: Representative Nucleophilic Substitution Reactions on Azabicyclo[2.2.1]heptane Scaffolds
Reactant TypeReagentProduct TypeKey ObservationReference
7-Bromo-2-azabicyclo[2.2.1]heptane derivativeVarious Nucleophiles7-Substituted-2-azabicyclo[2.2.1]heptaneRetention of configuration via neighboring group participation of the nitrogen lone pair. le.ac.uk
Bridgehead Nitrogen of 1-azabicyclo[2.2.1]heptan-3-oneAlkyl HalidesQuaternary Ammonium SaltDemonstrates nucleophilicity of the bridgehead nitrogen, though sterically hindered.
Bridge-ring amines3,4-diethoxycyclobut-3-ene-1,2-dioneSubstituted squaramideServes as a nucleophile in multi-step synthesis. nih.gov

Acylation and Sulfonylation Reactions

The primary amine of this compound is readily acylated and sulfonylated. These reactions are fundamental for the synthesis of a wide array of derivatives. For related 7-azabicyclo[2.2.1]heptane compounds, free amines are easily acylated with reagents like acetic anhydride (B1165640) to form the corresponding amides. google.com

Sulfonylation reactions also proceed efficiently. In a study involving the related bicyclic amine 1,4-diazabicyclo[2.2.2]octane (DABCO), reaction with various aryl sulfonyl chlorides resulted in N-sulfonylation. d-nb.info This reaction was found to be triggered by the formation of a charge-transfer complex between the electron-withdrawing sulfonyl chloride and DABCO, which facilitates the cleavage of a C-N bond in the bicyclic system. d-nb.info A similar mechanism could be relevant to the sulfonylation reactions of 1-azabicyclo[2.2.1]heptane systems, potentially influencing the stability of the ring structure under such conditions.

Table 2: Examples of Acylation and Sulfonylation Reactions
Starting Material ClassReagentReaction TypeProductReference
7-Azabicyclo[2.2.1]heptane amineAcetic anhydrideAcylationN-acetyl derivative google.com
1,4-Diazabicyclo[2.2.2]octane (DABCO)(Hetero)aryl sulfonyl chlorideSulfonylationN-ethylated piperazine (B1678402) sulfonamide d-nb.info

Basicity and Protonation Behavior

Table 3: Typical pKa Values for Related Amine Structures
Compound ClassExamplepKa of Conjugate Acid (approx.)Reference
Acyclic Primary AminePropylamine10.69 alfa-chemistry.com
Acyclic Tertiary AmineTriethylamine10.75 organicchemistrydata.org
Bicyclic Amine1-Azabicyclo[2.2.2]octane (Quinuclidine)11.15 organicchemistrydata.org
Bicyclic Amine1-Azabicyclo[2.2.1]heptaneNot specified, but studied acs.org

Bicyclic Ring System Stability and Transformations

The 1-azabicyclo[2.2.1]heptane framework is a strained bicyclic system. This inherent ring strain can be a driving force for various chemical transformations, including ring-opening and rearrangement reactions, particularly when reactive intermediates are formed.

Ring Opening and Rearrangement Reactions

Ring-opening reactions of azabicyclic systems can be initiated through the formation of strained intermediates, such as aziridinium (B1262131) ions. For example, bromination of 2-alkyl-2-azabicyclo[2.2.1]hept-5-ene leads to a tricyclic aziridinium bromide, which subsequently undergoes ring-opening upon attack by nucleophiles. arkat-usa.orgresearchgate.net The regioselectivity of the nucleophilic attack is often dictated by steric factors, with the nucleophile attacking the less hindered carbon of the aziridinium ion. arkat-usa.orgresearchgate.net

Rearrangements can also occur. In some cases, the formation of an intermediate aziridinium ion can lead to a mixture of products, including those resulting from skeletal rearrangement. arkat-usa.orgresearchgate.net For instance, the reaction of a diastereomeric iodide with silver acetate (B1210297) yielded a mixture of pyrrolidine (B122466) and piperidine (B6355638) acetates, indicating a rearrangement mechanism. arkat-usa.orgresearchgate.net The formation of quinolizidines as major products in another ring-opening reaction suggests a preferential attack at the most substituted carbon, likely driven by a greater relief of ring strain. arkat-usa.orgresearchgate.net As mentioned previously, the reaction of DABCO with sulfonyl chlorides also leads to a ring-opening C-N bond cleavage. d-nb.info

Stability Under Various Chemical Conditions

The stability of the bicyclic ring system is a crucial factor in its synthetic applications. The incorporation of a double bond within the bicyclic framework can contribute to its stability. le.ac.uk The substitution of planar aromatic rings with bridged bicyclic scaffolds like the azabicyclo[2.2.1]heptane system is a strategy used to enhance the physicochemical and pharmacokinetic properties of drug analogues, suggesting a reasonable degree of stability under physiological conditions. researchgate.net However, the inherent strain of the bicyclic system makes it susceptible to degradation under harsh reaction conditions. For instance, studies on related 3-azabicyclo[3.1.1]heptanes have shown that the ring system can undergo isomerization in the presence of certain reagents and solvents, such as LiAlH4 in THF or upon heating in methanol. researchgate.net The stability of this compound would similarly be dependent on factors such as pH, temperature, and the presence of strong acids, bases, or reactive electrophiles.

Electrophilic and Nucleophilic Functionalization Strategies

The rigid bicyclic framework of this compound presents distinct sites for chemical modification. Functionalization strategies can be broadly categorized into reactions involving the exocyclic primary amine and those targeting the bicyclic carbon skeleton.

Selective Functionalization at the Amine Nitrogen

The primary amine at the C-3 position is the most nucleophilic center in this compound, making it the primary site for electrophilic attack. Standard amine derivatization reactions are expected to proceed readily at this position, allowing for the introduction of a wide variety of functional groups.

Common electrophilic functionalization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides, typically under basic conditions, can lead to the formation of secondary and tertiary amines. However, control of the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates affords the corresponding ureas and thioureas.

While specific literature detailing these reactions for this compound is limited, these transformations are fundamental in organic chemistry and are widely used for the derivatization of primary amines. The reactivity of the amine is influenced by the steric hindrance imposed by the bicyclic framework.

A variety of derivatization reagents are commercially available for the modification of primary amines, often for the purpose of analytical detection or to modulate biological activity.

Table 1: Common Reagents for the Derivatization of Primary Amines

Derivatization Reaction Reagent Class Example Reagent Resulting Functional Group
Acylation Acyl Halide Acetyl chloride Amide
Sulfonylation Sulfonyl Chloride Dansyl chloride Sulfonamide
Alkylation (Reductive Amination) Aldehyde Benzaldehyde Secondary Amine
Urea Formation Isocyanate Phenyl isocyanate Urea
Thiourea Formation Isothiocyanate Phenyl isothiocyanate Thiourea
Fluorescent Labeling Activated Fluorophore Fluorescamine Fluorophore-amine conjugate

Functionalization of the Bicyclic Carbon Skeleton

Direct functionalization of the saturated carbon skeleton of this compound is significantly more challenging due to the presence of unactivated C-H bonds. Research on direct C-H functionalization of the 1-azabicyclo[2.2.1]heptane core is not extensively documented.

Most strategies for modifying the carbon framework would likely involve multi-step synthetic sequences starting from a more functionalized precursor. For instance, an enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system has been developed commencing from trans-4-hydroxy-L-proline. rsc.org This approach introduces functional handles during the synthesis of the bicyclic core, which could then be elaborated prior to or after the introduction of the 3-amino group.

Hypothetical strategies for carbon skeleton functionalization could include:

Radical-based reactions: Abstraction of a hydrogen atom followed by trapping with a suitable reagent. The bridgehead positions are generally less reactive in radical reactions.

Metal-catalyzed C-H activation: This is a modern and powerful tool for the functionalization of unactivated C-H bonds, though its application to this specific bicyclic system has not been widely reported.

It is important to note that the bridgehead nitrogen in the 1-azabicyclo[2.2.1]heptane system introduces significant ring strain, which can influence the reactivity of the adjacent C-H bonds.

Reaction Mechanism Elucidation for Transformations Involving this compound

Detailed mechanistic studies specifically on reactions involving this compound are not extensively covered in the available literature. However, insights can be drawn from studies on related azabicyclic systems and general principles of reaction mechanisms.

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative data on reaction rates, which are fundamental to understanding reaction mechanisms. For the derivatization of this compound, kinetic studies would typically involve monitoring the rate of disappearance of the amine or the rate of formation of the product under various conditions (e.g., changing concentrations of reactants, temperature, solvent).

For the derivatization of the primary amine, the reaction kinetics would be expected to follow standard models for nucleophilic substitution or addition reactions. For example, the acylation of the amine with an acyl chloride would likely proceed via a nucleophilic addition-elimination mechanism. A kinetic study of this reaction would allow for the determination of the rate law and the calculation of the rate constant, providing insight into the transition state of the rate-determining step.

Table 2: Hypothetical Kinetic Parameters for Amine Derivatization

Reaction Type Expected Rate Law Key Parameters to Determine Influencing Factors
Acylation with Acyl Chloride Rate = k[(amine)][(acyl chloride)] Rate constant (k), Activation energy (Ea) Solvent polarity, Steric hindrance
Reductive Amination Complex, multi-step Individual rate constants for imine formation and reduction pH, Nature of reducing agent
Sulfonylation Rate = k[(amine)][(sulfonyl chloride)] Rate constant (k) Base catalyst, Leaving group ability

Isotopic Labeling Investigations

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. nih.gov This involves replacing one or more atoms in a reactant with a heavier isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). The position of the isotopic label in the products can then be determined using techniques such as mass spectrometry or NMR spectroscopy.

There are no specific examples in the literature of isotopic labeling studies performed on this compound. However, this technique could be applied to investigate the mechanisms of its reactions.

For instance, in a hypothetical rearrangement reaction of a derivative of this compound, deuterium (B1214612) labeling of specific positions on the carbon skeleton could be used to determine whether a particular C-H bond is broken during the reaction and whether a hydrogen atom migrates.

In the broader context of azabicyclic compounds, isotopic labeling has been used to study biosynthetic pathways and the mechanisms of enzymatic reactions. Radioiodinated and ¹¹C or ¹⁸F labeled analogs of other azabicyclo[2.2.1]heptane derivatives have been synthesized for in vitro and in vivo studies of nicotinic acetylcholine (B1216132) receptors. nih.govjohnshopkins.edu These studies highlight the utility of isotopic labeling in understanding the biological interactions of this class of compounds.

Applications of 4r 1 Azabicyclo 2.2.1 Heptan 3 Amine in Advanced Organic Synthesis

As Chiral Building Blocks in Asymmetric Synthesis

The enantiopure nature of (4R)-1-Azabicyclo[2.2.1]heptan-3-amine makes it an excellent starting material or intermediate in the synthesis of complex chiral molecules. Its rigid framework allows for predictable control over the stereochemical outcome of reactions.

Enantioselective Synthesis of Complex Molecules

The synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system can be achieved with high enantioselectivity. rsc.org A common strategy commences with readily available chiral precursors, such as trans-4-hydroxy-L-proline. This starting material can be converted into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. Subsequent reaction with an enolate anion, followed by reduction, conversion to a sulfonate ester, and deprotection, leads to the cyclization that forms the desired (4R)-1-azabicyclo[2.2.1]heptane core. rsc.org This controlled synthesis provides access to the specific (4R) enantiomer, which is crucial for its application as a chiral building block.

Role in Constructing Chiral Scaffolds

The defined stereochemistry of the 1-azabicyclo[2.2.1]heptane skeleton serves as a foundation for the construction of more elaborate chiral scaffolds. The rigidity of this bicyclic system limits conformational flexibility, which is a significant advantage in designing molecules with specific spatial arrangements of functional groups. This precise control is essential for creating molecules that can interact selectively with biological targets or act as highly effective chiral catalysts. For instance, the unique architecture of the related (1R,4S)-2-azabicyclo[2.2.1]heptane makes it an excellent chiral scaffold for various chemical applications, including its use as a chiral auxiliary to direct the stereochemical outcome of a reaction.

As Ligands and Organocatalysts in Asymmetric Catalysis

Derivatives of the 1-azabicyclo[2.2.1]heptane framework have been extensively explored in the development of chiral ligands for metal-catalyzed reactions and as purely organic catalysts. The primary amine group at the 3-position of the title compound offers a convenient handle for modification and incorporation into catalytically active structures.

Design and Synthesis of Chiral Ligands Derived from this compound

The synthesis of chiral ligands based on the azabicycloalkane skeleton is a subject of ongoing research. The general approach involves the functionalization of the amine group to introduce coordinating moieties, such as phosphines or other nitrogen-containing groups. While specific examples detailing the synthesis of ligands directly from this compound are not abundant in readily available literature, the broader class of 2-azabicyclo[2.2.1]heptane derivatives serves as a proxy for the design principles. For example, chiral aminophosphine (B1255530) phosphinite (AMPP) ligands have been prepared from related (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol through a chemoselective synthetic approach. The modular nature of these syntheses allows for the creation of libraries of ligands with varied steric and electronic properties.

Performance in Asymmetric Transformations (e.g., Diels-Alder, Aldol (B89426) Reactions)

The rigid bicyclic framework of azabicyclo[2.2.1]heptane derivatives has proven effective in inducing asymmetry in various chemical transformations.

Diels-Alder Reactions: The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of nitrogen-containing heterocycles. The 2-azanorbornane skeleton, which is closely related to the 1-azabicyclo[2.2.1]heptane system, is readily prepared via a stereoselective aza-Diels-Alder reaction between a chiral imine and cyclopentadiene (B3395910). mdpi.com This reaction often proceeds with high stereoselectivity, yielding predominantly the exo-isomer. mdpi.com

Aldol Reactions: Organocatalysts derived from the 2-azabicyclo[2.2.1]heptane scaffold have been successfully employed in asymmetric aldol reactions. For instance, a series of 2-azanorbornane-based organocatalysts have been designed and synthesized for the enantioselective aldol reaction of isatins with ketones, affording the corresponding aldol products in excellent chemical yields (up to 95%) and with moderate stereoselectivity (up to 64% ee). scispace.com In another study, various polyamines and amino acid derivatives based on the 2-azabicycloalkane backbone were tested in the enantioselective aldol reaction between ketones and p-nitrobenzaldehyde. While some catalysts showed high yields, the stereoselectivity varied depending on the specific structure of the catalyst. mdpi.comnih.gov For example, a catalyst bearing a hydroxyl group led to aldol products in high yields but with modest stereoselectivity. mdpi.com

Below is a table summarizing the performance of some 2-azabicycloalkane-based catalysts in the aldol reaction.

Catalyst StructureKetoneAldehydeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
2-Azanorbornane derivative with hydroxyl groupIsatinsKetonesup to 95up to 36:64up to 64
2-Azabicyclo[3.2.1]octane-based amideCyclohexanonep-Nitrobenzaldehyde>9522:7857 (for anti)
2-Azabicyclo[2.2.1]heptane-based amineCyclohexanonep-Nitrobenzaldehyde43Reversed-

As a Structurally Constrained Scaffold for Chemical Diversity Generation

The rigid and well-defined three-dimensional structure of the 1-azabicyclo[2.2.1]heptane core makes it an attractive scaffold for the generation of chemical libraries with diverse functionalities. nih.gov By systematically modifying the substituents on this core, a wide range of compounds with distinct spatial arrangements can be synthesized. This approach is valuable in drug discovery and materials science, where the exploration of chemical space is crucial for identifying molecules with desired properties. The constrained conformation of the scaffold reduces the accessible conformational space of the resulting molecules, which can lead to higher binding affinities and selectivities for biological targets. mdpi.comnih.gov The synthesis of sulfonamides based on the 2-azabicycloalkane skeleton is one example of how this scaffold can be used to create a library of compounds for biological evaluation. nih.gov

Library Synthesis Utilizing the Azabicyclo[2.2.1]heptane Core

The azabicyclo[2.2.1]heptane skeleton serves as a versatile platform for the generation of diverse compound libraries, a key strategy in modern drug discovery and materials science. The primary amine functionality of this compound provides a convenient handle for derivatization, allowing for the systematic introduction of a wide range of substituents. This approach, often referred to as diversity-oriented synthesis, enables the exploration of a broad swath of chemical space around a central, structurally rigid core.

Diversity-oriented synthesis (DOS) strategies often employ robust and high-yielding reactions to append various functionalities to a core scaffold. In the context of this compound, this can be achieved through reactions such as amide bond formation, reductive amination, and urea (B33335) or thiourea (B124793) formation. The resulting libraries of compounds can then be screened for desired properties. While specific libraries based solely on this compound are not extensively detailed in publicly available literature, the principles of DOS are readily applicable.

Table 1: Representative Reactions for Library Synthesis from this compound

Reaction TypeReagent ClassResulting Functional Group
AcylationCarboxylic acids, Acid chlorides, AnhydridesAmide
Reductive AminationAldehydes, KetonesSecondary or Tertiary Amine
Isocyanate/Isothiocyanate AdditionIsocyanates, IsothiocyanatesUrea/Thiourea
SulfonylationSulfonyl chloridesSulfonamide

The systematic variation of the appended R-groups in these reactions allows for the creation of a matrix of related compounds, each with unique physicochemical properties.

Exploration of Structure-Property Relationships through Derivatization (excluding biological activity)

The derivatization of this compound allows for a systematic investigation into how structural modifications influence the physicochemical properties of the resulting molecules. By keeping the azabicyclo[2.2.1]heptane core constant and varying the substituents at the 3-amino position, researchers can establish clear structure-property relationships (SPRs). These studies are crucial for understanding how changes in molecular structure affect properties such as solubility, lipophilicity (logP), and crystal packing, which are important considerations in materials science and medicinal chemistry.

For instance, the introduction of polar functional groups, such as hydroxyl or carboxyl groups, would be expected to increase the hydrophilicity of the derivatives. Conversely, the addition of large, nonpolar moieties, like aromatic or long alkyl chains, would likely increase their lipophilicity. These relationships can be quantified and modeled to predict the properties of yet-unsynthesized derivatives.

Table 2: Predicted Physicochemical Property Trends for Derivatives of this compound

Substituent at 3-Amino PositionExpected Impact on Solubility in Polar SolventsExpected Impact on Lipophilicity (logP)
-H (unmodified amine)ModerateLow
-C(=O)CH₃ (acetyl)IncreasedSlightly Increased
-C(=O)Ph (benzoyl)DecreasedSignificantly Increased
-CH₂CH₂OH (hydroxyethyl)Significantly IncreasedDecreased
-SO₂Ph (benzenesulfonyl)DecreasedSignificantly Increased

These predicted trends would need to be confirmed through experimental determination of the properties of a synthesized library of compounds.

Role in the Synthesis of Advanced Chemical Structures

The unique and rigid stereochemical architecture of this compound makes it a valuable chiral building block for the synthesis of more complex and advanced chemical structures, including polycyclic systems and other intricate molecular architectures.

Construction of Polycyclic Systems

The azabicyclo[2.2.1]heptane framework can serve as a foundational element upon which additional rings can be constructed, leading to the formation of novel polycyclic systems. The strategic placement of functional groups on this scaffold allows for intramolecular reactions that can forge new carbocyclic or heterocyclic rings.

For example, a derivative of this compound bearing a pendant reactive group, such as an alkene or an alkyne, could undergo an intramolecular cycloaddition reaction to form a new fused or bridged ring system. The rigid nature of the starting scaffold would impart a high degree of stereochemical control over the formation of the new stereocenters in the product. While specific examples of such transformations originating from this compound are not prevalent in the literature, the synthetic strategies are well-established in organic chemistry.

Stereocontrolled Assembly of Complex Molecular Architectures

The inherent chirality of this compound can be leveraged to direct the stereochemical outcome of reactions in the synthesis of complex molecules. In this role, the azabicyclo[2.2.1]heptane moiety can act as a chiral auxiliary or a chiral scaffold.

As a chiral auxiliary, the (4R)-1-azabicyclo[2.2.1]heptan-3-amino group could be temporarily attached to a prochiral substrate to direct the stereoselective formation of a new chiral center. The rigidity of the bicyclic system would effectively shield one face of the reacting molecule, leading to a high diastereomeric excess in the product. Following the reaction, the chiral auxiliary can be cleaved and recovered.

When used as a chiral scaffold, the this compound core is incorporated into the final target molecule, providing a rigid and stereochemically defined framework. This is particularly useful in the synthesis of peptidomimetics or other molecules designed to interact with biological targets in a specific three-dimensional orientation. The defined spatial arrangement of substituents attached to the azabicyclo[2.2.1]heptane core can be precisely controlled, which is a critical aspect in the design of molecules with specific functions.

Computational and Theoretical Studies of 4r 1 Azabicyclo 2.2.1 Heptan 3 Amine

Conformational Analysis and Energy Landscapes

The rigid bicyclic framework of (4R)-1-Azabicyclo[2.2.1]heptan-3-amine significantly restricts its conformational freedom compared to acyclic or monocyclic amines. This rigidity, however, does not imply a completely static structure. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the subtle dynamics and energy landscapes of this system.

Ring Puckering and Inversion Dynamics

The 1-azabicyclo[2.2.1]heptane core is characterized by a strained structure where the six-membered ring is forced into a boat-like conformation by the bridging nitrogen atom. Unlike flexible six-membered rings like cyclohexane, which readily interconvert between chair conformations, this bicyclic system is locked into a specific arrangement.

Ring puckering in such systems describes the minor deviations of the atoms from a mean plane. While large-scale inversion (like a chair-flip) is impossible, localized puckering dynamics can occur. Theoretical calculations on related bicyclic systems can determine the energy barriers associated with these subtle conformational changes.

Nitrogen inversion, another key dynamic process in amines, is also influenced by the bicyclic structure. In typical amines, the nitrogen atom rapidly inverts its pyramidal geometry. However, in the 1-azabicyclo[2.2.1]heptane system, the bridgehead nitrogen (N1) is sterically constrained, which is expected to raise the energy barrier for inversion significantly, effectively locking its configuration. The exocyclic amine group at the C3 position, however, would have a lower, though still constrained, inversion barrier.

Intramolecular Interactions and Strain Analysis

The defining feature of the 1-azabicyclo[2.2.1]heptane skeleton is its high degree of ring strain. This strain arises from several factors:

Angle Strain: The bond angles around the atoms, particularly the bridgehead nitrogen and carbons, deviate significantly from ideal tetrahedral (109.5°) or trigonal planar (120°) geometries.

Transannular Strain: Non-bonded interactions between atoms across the ring system can be repulsive.

Computational methods allow for the quantification of this strain energy, typically by comparing the calculated heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound built from group increments. This strain energy is a critical determinant of the molecule's reactivity.

Electronic Structure and Bonding Characterization

The arrangement of electrons within this compound dictates its chemical properties, including its basicity, nucleophilicity, and potential for intermolecular interactions.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly DFT, are used to determine a variety of electronic properties. These calculations can predict molecular characteristics that are often difficult to measure experimentally.

| Electron Affinity | The energy released when an electron is added to the molecule, indicating its propensity to be reduced. | DFT (from LUMO energy) |

This table represents typical properties calculated for molecules of this class; specific values for this compound require dedicated computational studies.

Analysis of Frontier Orbitals and Charge Distribution

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

The HOMO represents the region from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the two nitrogen atoms, making them the primary sites for electrophilic attack.

The LUMO represents the region to which the molecule is most likely to accept electrons. The distribution of the LUMO indicates the sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential (ESP) Maps are visual representations of the charge distribution on the molecule's surface. These maps are invaluable for predicting non-covalent interactions. For this molecule, the ESP map would show negative potential (typically colored red) concentrated around the nitrogen atoms due to their lone pairs, indicating these are regions of high electron density and are attractive to electrophiles or hydrogen bond donors. Regions of positive potential (typically blue) would be found around the hydrogen atoms of the amine group and the aliphatic scaffold.

Prediction of Reactivity and Selectivity via Computational Methods

By modeling reaction pathways, computational chemistry can predict how this compound will behave in a chemical reaction. The amine groups are the most obvious centers of reactivity, acting as both bases and nucleophiles.

Computational studies can calculate the proton affinity to predict the most likely site of protonation (the bridgehead vs. the exocyclic amine) and the relative basicity of the two nitrogen atoms. The bridgehead nitrogen's lone pair is generally less accessible due to steric hindrance, suggesting the C3-amine is the more likely site for many reactions.

For nucleophilic substitution reactions, theoretical models can be used to calculate the activation energies for the attack of the amine on an electrophile. This allows for the prediction of reaction rates and the comparison of the nucleophilicity of the two different nitrogen atoms.

Furthermore, due to the chiral and rigid nature of the scaffold, reactions involving this molecule are often stereoselective. Computational modeling of transition states for reactions at the C3-amine can help explain and predict the stereochemical outcome, showing why one diastereomeric product might be favored over another. This predictive power is essential for designing asymmetric syntheses where this compound might be used as a chiral building block or ligand.

Transition State Calculations for Reaction Pathways

No specific data found.

DFT Studies on Reaction Mechanisms

No specific data found.

Molecular Modeling of Intermolecular Interactions (excluding biological binding)

Hydrogen Bonding Networks

No specific data found.

π-Stacking and Van der Waals Forces

No specific data found.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4r 1 Azabicyclo 2.2.1 Heptan 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of azabicyclo[2.2.1]heptane systems. Both ¹H and ¹³C NMR provide exhaustive information regarding the molecular skeleton, connectivity, and stereochemistry.

Two-dimensional (2D) NMR experiments are indispensable for assigning the stereochemistry of derivatives of (4R)-1-Azabicyclo[2.2.1]heptan-3-amine. Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful in this regard.

COSY experiments establish proton-proton coupling networks, allowing for the assignment of protons within the bicyclic system. For instance, the coupling between the bridgehead protons and the protons on the adjacent carbons can be definitively identified.

NOESY, on the other hand, provides information about protons that are in close spatial proximity, which is crucial for determining the relative configuration of substituents. For example, in the 7-azabicyclo[2.2.1]heptane ring system, the NOE between specific protons can confirm their exo or endo orientation. A detailed 2D-NMR spectroscopic analysis, including COSY and NOESY, was instrumental in confirming the anti-stereochemistry of a 7-fluoro-2-azabicyclo[2.2.1]heptane derivative by observing the nuclear Overhauser effect between H7 and the H3exo and H4 protons. le.ac.uk

A representative table of expected ¹H and ¹³C NMR chemical shifts for a generic azabicyclo[2.2.1]heptane framework is provided below. It is important to note that specific shifts for this compound may vary based on the solvent and pH.

NucleusFunctional GroupChemical Shift (δ) ppm
¹HBridgehead Protons~3.70 (in D₂O)
¹HBicyclic CH₂1.73 - 2.16
¹³CBridgehead Carbons~59
¹³CBicyclic CH₂~27
Note: Data is compiled from various sources for related azabicyclo[2.2.1]heptane derivatives and should be considered illustrative.

While less common than solution-state NMR, solid-state NMR (ssNMR) spectroscopy offers valuable insights into the structure and polymorphism of crystalline solids. For chiral molecules like this compound, ssNMR can be employed to study the crystalline packing and identify the presence of different polymorphic forms. Furthermore, ssNMR is a powerful tool for characterizing the enantiomeric purity of a solid sample, as the spectra of a pure enantiomer can differ from that of a racemic mixture or a conglomerate. Advanced ssNMR techniques can provide information on intermolecular interactions within the crystal lattice, which is crucial for understanding the solid-state properties of the compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for confirming the molecular formula of this compound (C₆H₁₂N₂). The expected monoisotopic mass of this compound is approximately 112.1000 Da. An experimental HRMS value that closely matches this theoretical mass with a low ppm error provides strong evidence for the correct elemental composition. For instance, HRMS has been successfully used to confirm the molecular formulas of various derivatives of the 2,5-diazabicyclo[4.4.0]decane system, a related class of bicyclic amines. rsc.orgnih.gov

The mass spectrum of a compound provides a unique fragmentation pattern that can be used as a fingerprint for its identification. In the case of azabicyclo[2.2.1]heptane derivatives, the fragmentation is influenced by the rigid bicyclic structure and the location of the nitrogen atom. The mass spectrum of the parent 7-azabicyclo[2.2.1]heptane shows characteristic peaks corresponding to the loss of various fragments, providing insights into the stability of the bicyclic core. cdnsciencepub.com Analysis of the fragmentation pattern of this compound would be expected to reveal characteristic losses related to the amine group and the bicyclic framework, further confirming its structure.

m/z (relative intensity)Proposed Fragment Ion
97 (18.0)[M-H]⁺
69 (80.5)Loss of ethylene (B1197577) from the bicyclic ring
68 (100)Further fragmentation
41 (24.2)C₃H₅⁺ fragment
Note: This table shows the fragmentation pattern for the parent 7-azabicyclo[2.2.1]heptane and serves as an illustrative example of the types of fragments that might be observed. cdnsciencepub.com

Chiral Chromatography and Purity Analysis

Given the chiral nature of this compound, the determination of its enantiomeric purity is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the separation of enantiomers of 1-azabicyclo[2.2.1]heptan-3-one, polysaccharide-based columns such as Chiralpak AD and Chiralpak AS have been shown to be effective. tandfonline.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, often with a small amount of an amine modifier like diethylamine, is crucial for achieving optimal separation. tandfonline.com

A typical chiral HPLC method for a related compound is summarized in the table below.

ParameterCondition
ColumnChiralpak AD
Mobile PhaseHexane/2-propanol/diethylamine
Flow Rate1.0 mL/min
DetectionUV
Note: These conditions are for the separation of 1-azabicyclo[2.2.1]heptan-3-one enantiomers and would likely require optimization for this compound. tandfonline.com

Enantiomeric Excess Determination by HPLC and GC

The determination of enantiomeric excess (ee) is critical in the pharmaceutical field to ensure the purity and efficacy of chiral compounds. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary techniques for quantifying the enantiomeric composition of this compound and its derivatives. diva-portal.org

These chromatographic methods achieve separation by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For HPLC analysis of related azabicyclo[2.2.1]heptane structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective. researchgate.netresearchgate.net A typical mobile phase for such separations consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol. researchgate.net

In a specific application for 2-azabicyclo[2.2.1]hept-5-en-3-one, a related bicyclic lactam, complete enantiomeric separation was achieved on a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol (80:20, v/v). researchgate.net The method was validated for precision, accuracy, and linearity, demonstrating its suitability for quality control. researchgate.net

Gas chromatography is also employed, particularly for more volatile derivatives. The determination of enantiomeric excess for a phosphoroamidite–thiazole ligand derivative of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid was successfully performed using a Chiraldex B-DM column. diva-portal.org

Table 1: HPLC and GC Parameters for Enantiomeric Separation of Azabicyclo[2.2.1]heptane Analogs

TechniqueCompound TypeChiral Stationary PhaseMobile Phase / Carrier GasKey FindingReference
HPLC2-Azabicyclo[2.2.1]hept-5-en-3-oneChiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)n-Hexane:Isopropanol (80:20, v/v)Achieved complete separation of enantiomers with a run time under 10 minutes. researchgate.net
GCPhosphoroamidite–thiazole ligand derivativeChiraldex B-DMHydrogen (100 kPa)Successfully determined enantiomeric excess for iridium-catalyzed hydrogenation products. diva-portal.org

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher efficiency, shorter analysis times, and reduced solvent consumption. chromatographyonline.commdpi.com The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com

For the chiral resolution of primary amines, which can be challenging on standard polysaccharide phases, crown ether-derived chiral stationary phases have shown significant promise in SFC. wiley.com However, polysaccharide-based CSPs remain the most widely used for a broad range of chiral compounds in SFC due to their powerful enantioseparation capabilities. mdpi.comresearchgate.netnih.gov The addition of polar organic modifiers, such as methanol, ethanol, or isopropanol, to the CO2 mobile phase is typically necessary to achieve separation by modulating the interactions between the analyte and the stationary phase. mdpi.com The specific choice of modifier can sometimes even invert the elution order of the enantiomers. mdpi.com

Table 2: SFC in Chiral Separations

ParameterDescriptionSignificanceReference
Mobile PhasePrimarily supercritical CO2 with organic modifiers (e.g., alcohols).Low viscosity and high diffusivity lead to faster and more efficient separations compared to LC. Environmentally friendly. chromatographyonline.commdpi.com
Stationary PhasesPolysaccharide derivatives (cellulose and amylose carbamates) are most common. Crown ether phases are effective for primary amines.The choice of CSP is the most critical parameter for achieving enantioseparation. wiley.comresearchgate.netnih.gov
AdvantagesHigh throughput, reduced analysis time, and lower organic solvent waste.Makes SFC a preferred technique, especially for preparative-scale chiral separations in the pharmaceutical industry. chromatographyonline.comwiley.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. For complex bicyclic systems like this compound and its derivatives, this technique provides precise information on bond lengths, bond angles, and conformational details. acs.org

The rigid and strained framework of the 1-azabicyclo[2.2.1]heptane system, which features a boat-like conformation in the six-membered ring, can be definitively characterized through crystallographic analysis. acs.org Studies on related N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives have revealed nitrogen-pyramidalization in the solid state, a structural feature that influences the properties of the amide bond. acs.org

Absolute Configuration Determination

For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration. By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of atoms can be established, confirming the (4R) stereochemistry of the target compound or the configuration of its derivatives.

The absolute configuration of intermediates in the synthesis of enantiomerically pure azabicyclo[2.2.1]heptane derivatives has been unequivocally established using X-ray crystallographic analysis. psu.edu For instance, the structure of an intermediate lactone was determined, which in turn confirmed the (3R,4S) configuration of the final ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate product. psu.edu Similarly, the stereochemistry of products from conjugate additions to 7-azabicyclo[2.2.1]heptane systems has been confirmed by X-ray diffraction. uvic.ca

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. researchgate.net

In the crystal structure of a related benzyl (B1604629) 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, the molecules are linked by C—H⋯O interactions, which generate a three-dimensional network. researchgate.net The analysis of these interactions is crucial as they influence the physical properties of the solid, including melting point, solubility, and stability. chemrxiv.orgmdpi.com Understanding the crystal packing can provide insights into polymorphism, where a compound can exist in multiple crystalline forms with different properties. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mt.com These two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com

For this compound, IR spectroscopy would be particularly sensitive to the N-H stretching and bending vibrations of the primary amine group, as well as C-N and C-H bond vibrations. mt.com The "fingerprint region" of the IR spectrum (below 1500 cm⁻¹) provides a unique pattern characteristic of the entire molecular structure. mt.comspectroscopyonline.com

Raman spectroscopy is highly sensitive to the molecular framework and can provide information about the bicyclic core. libretexts.org It is particularly useful for analyzing the low-frequency modes that reflect the crystal lattice structure in the solid state. mt.com Computational studies on similar bicyclic amines, such as 1,4-diazabicyclo[2.2.2]octane, have been used to assign the bands observed in experimental IR and Raman spectra, providing a detailed understanding of the vibrational modes. researchgate.net

Table 3: Key Vibrational Modes for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Primary Detection MethodNotes
Amine (N-H)Stretching3300 - 3500IRPrimary amines typically show two bands in this region.
Amine (N-H)Bending (Scissoring)1590 - 1650IROften a strong band.
Alkyl (C-H)Stretching2850 - 3000IR & RamanPresent in the bicyclic backbone.
Alkyl (C-H)Bending1350 - 1470IRContributes to the fingerprint region.
C-NStretching1020 - 1250IRCharacteristic of aliphatic amines.
Bicyclic SkeletonSkeletal Vibrations< 1200Raman & IRComplex modes characteristic of the ring structure, contributing to the fingerprint. Raman is often more sensitive to symmetric skeletal modes.
spectroscopyonline.comresearchgate.netresearchgate.net

Future Research Directions and Emerging Avenues for 4r 1 Azabicyclo 2.2.1 Heptan 3 Amine

Exploration of Unconventional Synthetic Pathways

While established routes to the (4R)-1-azabicyclo[2.2.1]heptane core exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. An enantioselective synthesis starting from readily available trans-4-hydroxy-L-proline has been described, providing a key route to the (4R) configuration. rsc.orgrsc.org However, the exploration of unconventional pathways is a burgeoning area of interest.

Future synthetic endeavors could include:

Asymmetric Catalysis: Developing novel catalytic systems for asymmetric azidation followed by controlled cyclization could provide more direct access to enantiomerically pure azabicyclo[2.2.1]heptane derivatives. nih.gov

Cycloaddition Reactions: The diastereoselective [3+2] cycloaddition of tertiary amine N-oxides with alkenes presents an innovative method for constructing 7-azanorbornanes. mtak.hu Adapting this strategy for the 1-azabicyclo[2.2.1]heptane system could offer a powerful alternative to traditional multi-step sequences.

Enzymatic and Biocatalytic Methods: Leveraging enzymes or whole-cell systems to perform key stereoselective transformations could lead to greener and more efficient syntheses. Biocatalytic cascades, for instance, are increasingly used for the synthesis of chiral amines. nih.gov

Ring-Opening Strategies: The Brønsted acid-catalyzed ring-opening of meso-epoxides has been shown to be an effective method for producing 2-azabicyclo[2.2.1]heptanes with high enantioselectivity, a strategy that could be adapted for the 1-aza analogue. nih.gov

Discovery of Novel Reactivity Patterns and Transformations

The inherent strain and unique geometry of the 1-azabicyclo[2.2.1]heptane system suggest that its reactivity is not yet fully understood. The bridgehead nitrogen atom and the constrained ring structure create a distinct electronic and steric environment that could give rise to novel chemical transformations. nih.govrsc.org

Future investigations are expected to focus on:

Bridgehead Nitrogen Reactivity: While the bridgehead nitrogen can undergo reactions like nucleophilic substitution to form quaternary ammonium (B1175870) salts, its reactivity is influenced by the significant ring strain. nih.govrsc.org A deeper exploration of its participation in radical reactions, rearrangements, or as a directing group in C-H activation could unveil new synthetic possibilities.

Functional Group Interconversions: The amine group at the C3 position is a key handle for derivatization. Research into novel methods for its transformation into other functional groups (e.g., halides, azides, or carbon-based substituents) under mild conditions would significantly expand the synthetic utility of the scaffold. The parent compound can undergo various reactions including oxidation and reduction. acs.org

Ring-Altering Reactions: Probing the limits of the scaffold's stability under various conditions (e.g., photochemical, electrochemical, or thermal) could lead to controlled ring-opening or ring-expansion reactions, providing access to other complex nitrogen-containing heterocyclic systems.

Non-planar Amide Chemistry: Amides derived from the related 7-azabicyclo[2.2.1]heptane scaffold exhibit unusual nitrogen pyramidalization and unexpected stability against hydrolysis. polimi.it Investigating similar phenomena in amides of (4R)-1-Azabicyclo[2.2.1]heptan-3-amine could lead to the development of novel, conformationally constrained peptidomimetics with unique properties.

Integration into Flow Chemistry Systems

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, efficiency, and process control. mtak.hunih.gov The application of flow chemistry to the synthesis of this compound and its derivatives is a logical and promising future direction.

Key areas for development include:

Enhanced Safety: Many synthetic steps, particularly those involving hazardous reagents, high pressures, or significant exotherms, can be conducted more safely in the small, controlled environment of a microreactor. rsc.org

Process Intensification: Flow reactors allow for operation at temperatures and pressures exceeding the boiling points of solvents, which can dramatically accelerate reaction rates and reduce reaction times. polimi.it

Automated Library Synthesis: Coupling flow reactors with automated systems can enable the rapid synthesis of large libraries of derivatives based on the this compound scaffold for high-throughput screening in drug discovery programs.

Developing robust flow-based syntheses will be crucial for the industrial-scale production of pharmaceuticals and other fine chemicals derived from this scaffold.

Development of Advanced Spectroscopic Probes Utilizing the Scaffold

The rigid nature of the azabicyclo[2.2.1]heptane framework makes it an excellent platform for the construction of molecular probes for biological imaging and diagnostics. By attaching reporter groups (e.g., fluorophores or radioisotopes) to the scaffold, its specific binding properties can be harnessed to visualize biological targets.

Emerging avenues in this area include:

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging Agents: The scaffold has been incorporated into ligands targeting nicotinic acetylcholine (B1216132) receptors. Radiolabeling derivatives of this compound with isotopes such as ¹⁸F or ¹¹C could yield novel PET tracers for imaging neuroreceptors implicated in cognitive disorders.

Fluorescent Probes: Functionalizing the amine group with environmentally sensitive fluorophores could create probes that report on specific biological events, such as changes in pH, ion concentration, or enzyme activity, through changes in their fluorescence emission.

Targeted Contrast Agents for MRI: Conjugating the scaffold to paramagnetic chelates could produce targeted magnetic resonance imaging (MRI) contrast agents, allowing for the visualization of specific tissues or cell types that express the biological target of the ligand.

The predictable orientation of substituents on the rigid frame can lead to probes with high specificity and optimized imaging properties.

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. For a structurally complex molecule like this compound, this integrated approach is particularly valuable.

Future research will increasingly rely on:

Mechanism and Selectivity Prediction: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction transition states and intermediates. This allows for the rationalization of observed stereoselectivity and the prediction of outcomes for new, untested reactions. mtak.hu

Conformational Analysis: The rigid bicyclic system still possesses some conformational flexibility, particularly in its derivatives. Computational studies can predict preferred conformations and the energy barriers between them, which is crucial for understanding receptor binding and reactivity. nih.gov

In Silico Screening and Design: Molecular docking and dynamics simulations can be used to design novel derivatives of this compound with enhanced binding affinity and selectivity for specific biological targets before committing to their synthesis.

Spectroscopic Characterization Support: Quantum chemical calculations can predict spectroscopic properties like NMR chemical shifts, coupling constants, and electronic circular dichroism (ECD) spectra. This provides powerful support for the structural and stereochemical assignment of newly synthesized compounds.

By combining predictive computational modeling with empirical experimental work, researchers can accelerate the discovery cycle, optimize synthetic routes, and design molecules with tailored properties more efficiently.

Q & A

Q. What are the key synthetic routes to (4R)-1-Azabicyclo[2.2.1]heptan-3-amine?

The compound is typically synthesized via resolution of racemic (±)-1-azabicyclo[2.2.1]heptan-3-one using chiral resolving agents. For example, di-p-toluoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid can form diastereomeric salts with the respective enantiomers. Selective crystallization in a solvent system (e.g., ethanol/water) isolates the desired (4R)-isomer as a hemitartrate salt . The free base is then liberated via alkaline extraction. Alternative routes include stereoselective cyclization of pyrrolidine precursors .

Q. How is the stereochemistry of this compound confirmed?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is used to verify enantiomeric purity. Absolute configuration is determined via X-ray crystallography of resolved salts or derivatives (e.g., carbonylated analogs like (1R,3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride) . Nuclear Overhauser Effect (NOE) NMR experiments can also corroborate bridgehead substituent orientations .

Q. What are the critical physicochemical properties of this compound?

Key properties include:

  • Molecular formula : C₆H₁₂N₂ (MW 112.17 g/mol)
  • Solubility : Highly polar due to the bicyclic amine structure; soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in non-polar solvents.
  • Stability : The free base is hygroscopic and prone to oxidation; storage under inert gas (N₂/Ar) at -20°C is recommended. Hemitartrate salts exhibit improved stability .

Advanced Research Questions

Q. How can conflicting NMR data for bicyclic amine derivatives be resolved?

Discrepancies in coupling constants or chemical shifts often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic processes (e.g., ring puckering). Computational methods (DFT or MD simulations) can model preferred conformers and predict spectra . Cross-validation with X-ray structures (e.g., derivatives like (1S,4R)-2-Azabicyclo[2.2.1]heptane ) is critical.

Q. What strategies improve enantioselectivity in large-scale synthesis?

  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates.
  • Kinetic resolution : Lipase-mediated acylation of racemic amines.
  • Continuous crystallization : Optimize solvent ratios and cooling profiles to enhance diastereomer separation efficiency .

Q. How does the compound's structure influence its biological activity (e.g., receptor binding)?

The rigid bicyclic framework mimics natural alkaloids, enabling interactions with nicotinic or opioid receptors. SAR studies show:

  • The (4R)-configuration is critical for binding to neuronal nicotinic acetylcholine receptors (nAChRs) .
  • Substituents at the 3-amino group modulate selectivity; bulkier groups reduce off-target effects.
  • Hemitartrate salts improve bioavailability by enhancing solubility .

Q. What analytical methods address impurities in stability studies?

  • HPLC-MS : Detect degradation products (e.g., oxidation at the bridgehead nitrogen).
  • Forced degradation : Expose to heat, light, or acidic/basic conditions to identify labile sites.
  • Chiral impurity profiling : Use a polar organic mode HPLC method with a Crownpak® CR-I column to quantify enantiomeric excess .

Data Contradiction and Methodological Challenges

Q. How to reconcile discrepancies in reported synthetic yields for enantiomer resolution?

Yield variations (30–70%) arise from solvent purity, crystallization kinetics, and residual solvent in salt formation. Optimize by:

  • Screening solvent combinations (e.g., acetone/water vs. ethanol/water).
  • Controlling supersaturation via slow cooling.
  • Using seed crystals of the desired diastereomer .

Q. Why do different studies report conflicting pKa values for the amine group?

The bicyclic structure induces strain, altering basicity. Use potentiometric titration in non-aqueous media (e.g., acetonitrile) for accurate pKa determination. Computational models (e.g., COSMO-RS) can predict protonation states under physiological conditions .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry lead optimization?

It serves as a scaffold for:

  • Neurological agents : Derivatives like mecamylamine ((1S,3S,4R)-N,2,2,3-tetramethylbicyclo[2.2.1]heptan-3-amine) target nAChRs for hypertension or addiction therapy .
  • Antibiotic analogs : Structural similarities to bicyclic β-lactams (e.g., meropenem) inspire antibacterial prodrug designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.